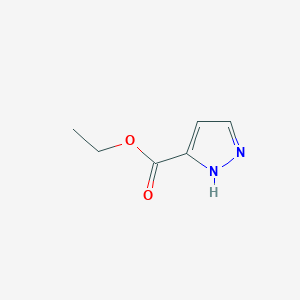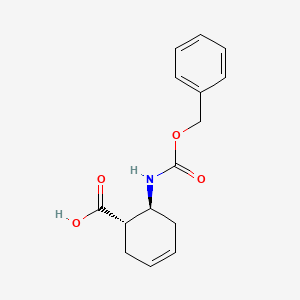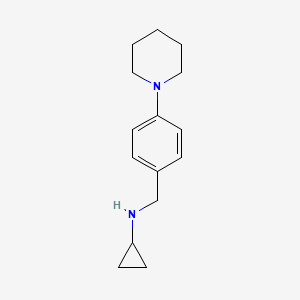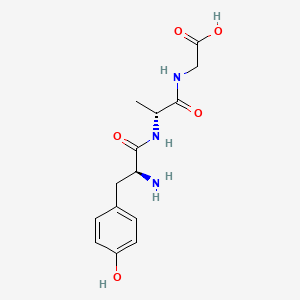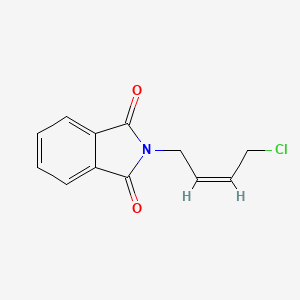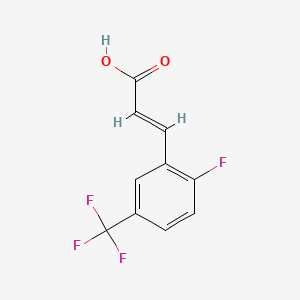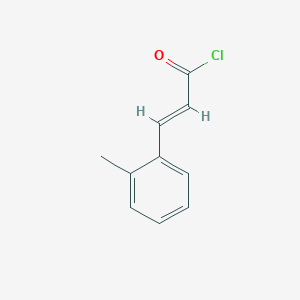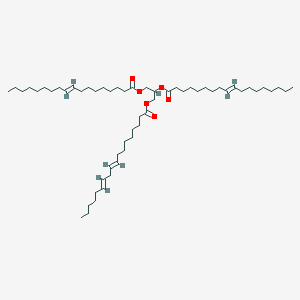
6-(4-硝基苯基)哒嗪-3-醇
描述
6-(4-Nitrophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a nitrophenyl group at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring imparts unique chemical and biological properties to this compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for cardiovascular and anti-inflammatory drugs.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
Target of Action
Pyridazinone derivatives, which include 6-(4-nitrophenyl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects . For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that 6-(4-Nitrophenyl)pyridazin-3-ol might interact with its targets by modulating ion channels, thereby affecting cellular processes that depend on calcium signaling.
Biochemical Pathways
Given the potential inhibition of calcium ion influx, it’s plausible that this compound could impact pathways related to calcium signaling, which plays a crucial role in numerous cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
Given the potential inhibition of calcium ion influx, it’s plausible that this compound could affect various cellular processes that depend on calcium signaling .
生化分析
Biochemical Properties
6-(4-Nitrophenyl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and influencing downstream effects .
Cellular Effects
6-(4-Nitrophenyl)pyridazin-3-ol affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The mechanism of action of 6-(4-Nitrophenyl)pyridazin-3-ol involves binding interactions with specific biomolecules. It inhibits certain enzymes by binding to their active sites, preventing their normal function . Additionally, it can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Nitrophenyl)pyridazin-3-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(4-Nitrophenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-(4-Nitrophenyl)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing the overall metabolic flux and levels of metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which further contribute to its biochemical effects .
Transport and Distribution
Within cells and tissues, 6-(4-Nitrophenyl)pyridazin-3-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 6-(4-Nitrophenyl)pyridazin-3-ol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)pyridazin-3-ol typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization step.
Industrial Production Methods: Industrial production of 6-(4-Nitrophenyl)pyridazin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: 6-(4-Nitrophenyl)pyridazin-3-ol can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazin-3-ol derivatives.
相似化合物的比较
6-(4-Aminophenyl)pyridazin-3-ol: Similar structure but with an amino group instead of a nitro group.
6-Phenylpyridazin-3-ol: Lacks the nitro group, resulting in different chemical and biological properties.
6-(4-Methylphenyl)pyridazin-3-ol: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
Uniqueness: 6-(4-Nitrophenyl)pyridazin-3-ol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
IUPAC Name |
3-(4-nitrophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFYMXTFYZVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
